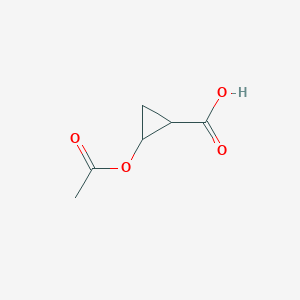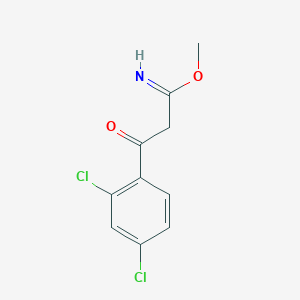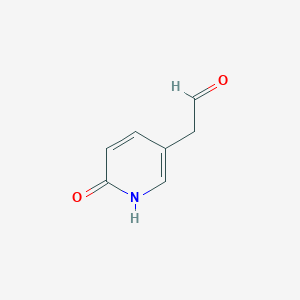
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde is an organic compound belonging to the class of pyridinones It is characterized by the presence of a pyridine ring with a keto group at the 6th position and an aldehyde group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminocrotonaldehyde with acetoacetic ester, followed by cyclization and oxidation to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid.
Reduction: 2-(6-Hydroxy-1,6-dihydropyridin-3-yl)acetaldehyde.
Substitution: Various substituted pyridinone derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Oxo-1,6-dihydropyridin-3-yl)boronic acid
- 2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide
Uniqueness
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetaldehyde is unique due to its specific structural features, including the presence of both a keto and an aldehyde group on the pyridine ring
Propiedades
Fórmula molecular |
C7H7NO2 |
|---|---|
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
2-(6-oxo-1H-pyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-4-3-6-1-2-7(10)8-5-6/h1-2,4-5H,3H2,(H,8,10) |
Clave InChI |
LTHJLBMECJFTON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC=C1CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


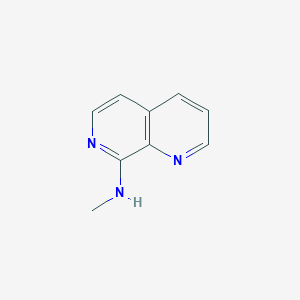
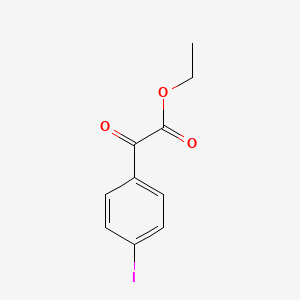
![(R)-5-(Difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15222677.png)

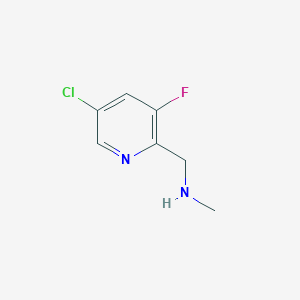


![5-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15222707.png)


